Octylsulfobetain

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves complex reactions that yield zwitterionic structures with varied chain lengths and functional groups. For example, derivatives like N-dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate have been synthesized and analyzed for their surface-active properties, providing insights into the potential synthesis routes for N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate. These compounds are typically synthesized through reactions that introduce sulfonate groups to nitrogen-containing precursors, followed by modifications to adjust the hydrophobic chain length (G. Qu et al., 2016).

Molecular Structure Analysis

Molecular dynamics simulations and crystallographic studies have contributed significantly to understanding the molecular structure of N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate and its analogs. For instance, studies on similar compounds have shown that these molecules can form closely packed monolayers at the air/water interface, with their sulfonic and quaternary ammonium groups facilitating strong interactions with water molecules (G. Qu et al., 2016). Such insights are crucial for understanding the behavior of N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate in aqueous environments.

Wissenschaftliche Forschungsanwendungen

Hemmung der Protein-Wechselwirkung mit Nanogelen

Octylsulfobetain wurde in der Beschichtung von lyotropen flüssigkristallinen Nanogelen (LLCNs) verwendet, um deren Wechselwirkung mit Proteinen zu hemmen . Dies ist besonders nützlich in Arzneimittelverabreichungssystemen, in denen LLCNs weit verbreitet sind. Die Studie ergab, dass LLCNs, die mit dem zwitterionischen Material Sulfobetain beschichtet waren, seine Wechselwirkung mit Rinderserumalbumin (BSA), einem Modellprotein, bei höheren Konzentrationen blockieren konnten .

Algenentfernung

this compound wurde bei der Entfernung schädlicher Algen, insbesondere Alexandrium tamarense, eingesetzt . Es wurde festgestellt, dass die Verbindung bestimmte Entfernungseffekte gegen A. tamarense aufweist, wobei die höchste Entfernungseffizienz beobachtet wurde, wenn es in Verbindung mit Montmorillonit (MMT), einer Art Ton, verwendet wurde . Diese Anwendung ist besonders relevant bei der Kontrolle schädlicher Algenblüten (HABs), die schwere Auswirkungen auf die öffentliche Gesundheit und wirtschaftliche Verluste in der Aquakultur und im Tourismus verursachen können .

Antifouling-Anwendungen im Meer

this compound wurde bei der Herstellung von Urushiol-basiertem Benzoxazin, einer Art Polymer, für maritime Antifouling-Anwendungen verwendet . Die Verbindung wurde durch die Mannich-Kondensation unter Verwendung von Urushiol, Paraformaldehyd und Ethanolamin als Rohstoffe hergestellt . Es wurde festgestellt, dass das resultierende sulfobetain-funktionalisierte Benzoxazin wirksam ist, um die Ansammlung von Meeresorganismen auf Oberflächen zu verhindern .

Safety and Hazards

“N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate” is categorized as a serious eye irritant (Category 2), skin irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity Category 3) . Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin, wash with plenty of water. If inhaled, remove the person to fresh air and keep them comfortable for breathing .

Wirkmechanismus

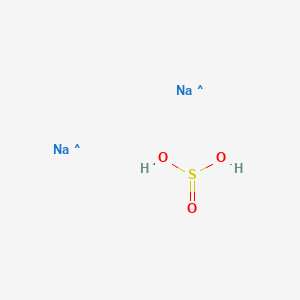

Octyl sulfobetaine, also known as N-Octyl-N,N-dimethyl-3-ammonio-1-propanesulfonate or 3-(Dimethyl-octylazaniumyl)propane-1-sulfonate, is a zwitterionic surfactant . It has a unique structure that allows it to exhibit excellent properties such as good solubility in water and detergency .

Target of Action

The primary targets of Octyl sulfobetaine are microbial cells, specifically gram-positive and gram-negative bacteria . The compound interacts with the cell membranes of these bacteria, disrupting their structure and function .

Mode of Action

Octyl sulfobetaine interacts with its targets by adsorbing onto the cell surface and forming interface complexes between the microorganism membrane and the antimicrobial substance . This interaction leads to changes in the cell membrane’s structure and function, ultimately leading to the death of the bacteria .

Biochemical Pathways

These organisms have evolved different metabolic pathways for the biosynthesis and catabolism of betaine .

Pharmacokinetics

It is known that the compound exhibits good surface properties, especially low critical micelle concentration (cmc) and p20 values . These properties suggest that Octyl sulfobetaine may have good bioavailability.

Result of Action

The primary result of Octyl sulfobetaine’s action is the death of bacterial cells . The compound’s interaction with the cell membrane disrupts its structure and function, leading to cell death . Additionally, Octyl sulfobetaine has been shown to exhibit good antimicrobial activity, but this activity strongly depends on the length of the alkyl chain .

Action Environment

The action of Octyl sulfobetaine is influenced by environmental factors. For instance, the effects of temperature changes and the addition of electrolyte on sulfobetaines have been found to be minimal . This suggests that Octyl sulfobetaine can maintain its action, efficacy, and stability under a variety of environmental conditions .

Eigenschaften

IUPAC Name |

3-[dimethyl(octyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRAABPTWGFNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074547 | |

| Record name | N-Octylsulfobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15178-76-4 | |

| Record name | N-Octylsulfobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octylsulfobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Dimethyloctylammonio)propane-1-sulfonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4755UU7TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of octyl-sulfobetaine in surfactant formulations for treating oil-based drill cuttings?

A: Octyl-sulfobetaine acts as a lime soap dispersing agent (LSDA) in surfactant formulations designed to remove oil from drill cuttings []. Oil-based drill cuttings often contain calcium ions (Ca++). These ions can react with anionic surfactants, like the primary surfactant used in the study (branched C14-C15 alcohol propoxylate sulfate), forming insoluble lime soaps. These soaps reduce the effectiveness of the surfactant and hinder oil removal. Octyl-sulfobetaine helps to disperse these lime soaps, preventing their precipitation and improving the overall oil removal efficiency of the formulation.

Q2: How does the chemical structure of octyl-sulfobetaine contribute to its function as an LSDA?

A2: While the provided research does not delve into the specific structural mechanism of octyl-sulfobetaine as an LSDA, its amphoteric nature is likely key. It possesses both a positively charged quaternary ammonium group and a negatively charged sulfonate group. This characteristic allows it to interact with both the hydrophilic and hydrophobic portions of lime soaps, potentially disrupting their aggregation and enhancing their solubility in the washing solution.

Q3: Are there alternative uses for octyl-sulfobetaine explored in the provided research articles beyond oil-based drill cutting treatment?

A: Yes, the research also investigates the application of octyl-sulfobetaine in removing Alexandrium tamarense cells [, ]. While the specific details of this application aren't provided in the abstracts, it highlights the versatility of this compound beyond oil remediation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

![3-[(E)-2-Phenylethenyl]benzonitrile](/img/structure/B76160.png)